2-[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(2-fluorophenyl)acetamide
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Overview
Description
Compounds with structures similar to the one you provided, such as quinazolinones and quinazolines, are noteworthy in medicinal chemistry due to their wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . They are considered as an important pharmacophore .
Molecular Structure Analysis
The molecular structure of these types of compounds often includes a heterocyclic ring containing nitrogen atoms . The specific structure of your compound would need to be determined through methods such as X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving these compounds can vary widely depending on the specific substituents present on the molecule. Typically, these compounds can undergo reactions typical for aromatic systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. Some general properties of similar compounds include high solubility in water and other polar solvents .
Scientific Research Applications
Structural and Chemical Studies
- Structural Analysis : The compound has been studied for its structural properties. Núñez Alonso et al. (2020) investigated the X-ray crystal structure of a related compound, highlighting the nonplanar molecular structure and the torsion in the adjacent pyridine ring due to the seven-membered diazepin-2-one moiety (Núñez Alonso et al., 2020).
- NMR Spectroscopy Studies : The compound's NMR spectroscopic properties, including 1H, 13C, 15N, and 19F NMR spectra, were examined, providing detailed insights into its chemical shifts and dynamic properties (Núñez Alonso et al., 2020).
Synthesis and Chemical Modification
- Regiospecific Synthesis : Efficient synthesis methods have been developed for related compounds, focusing on regiospecific preparation and the investigation of various substituents (El Bouakher et al., 2013).
- Derivative Synthesis : Studies have focused on synthesizing novel derivatives of related compounds, exploring different substituents and their effects on the compound's properties (Hargrave et al., 1991).
Potential Biological and Pharmacological Applications
- Investigation of CNS Activity : Certain derivatives have been synthesized to investigate their potential central nervous system (CNS) activity, though some studies reported no significant findings (Press et al., 1982).
- Antiproliferative Activity : Some studies have explored the antiproliferative activity of related compounds against human cancer cell lines, indicating potential applications in cancer research (Liszkiewicz, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN6O2S/c19-12-5-2-1-4-11(12)17-21-16(27-23-17)9-24-18(26)14-8-13(15-6-3-7-28-15)22-25(14)10-20-24/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUICMGIMOQPQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(2-fluorophenyl)acetamide |
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